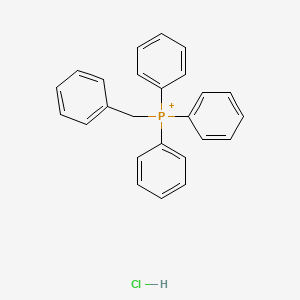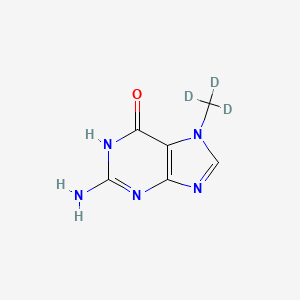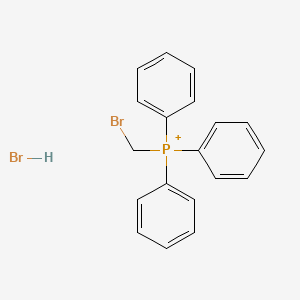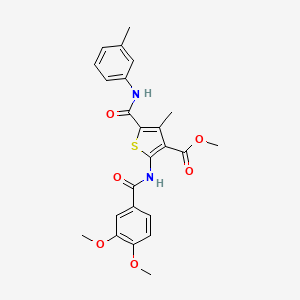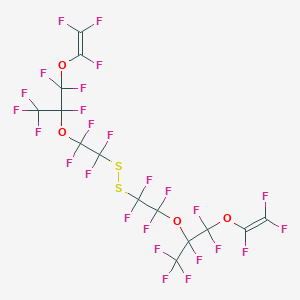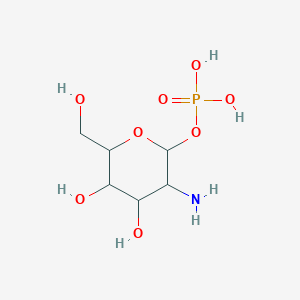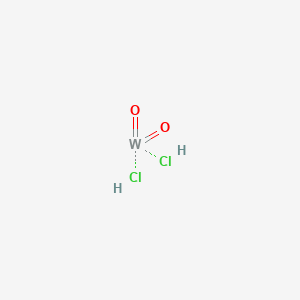
Tungsten chloride oxide(WCl2O2), (T-4)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tungsten chloride oxide typically involves the reaction of tungsten hexachloride (WCl6) with oxygen or oxygen-containing compounds. One common method is the controlled oxidation of tungsten hexachloride in the presence of oxygen gas. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of tungsten chloride oxide without the formation of other tungsten oxides or chlorides.
Industrial Production Methods
In industrial settings, tungsten chloride oxide can be produced through a similar process, but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced equipment and techniques, such as chemical vapor deposition (CVD), can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tungsten chloride oxide undergoes various chemical reactions, including:
Oxidation: Tungsten chloride oxide can be further oxidized to form higher oxidation state compounds, such as tungsten trioxide (WO3).
Reduction: It can be reduced to lower oxidation state compounds, such as tungsten metal (W).
Substitution: The chloride and oxide ligands in tungsten chloride oxide can be substituted with other ligands, such as fluorides or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen gas (O2) and hydrogen peroxide (H2O2). The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO) are used. These reactions often require high temperatures and specific catalysts.
Substitution: Ligand substitution reactions can be carried out using various reagents, depending on the desired product. For example, fluorinating agents like hydrogen fluoride (HF) can be used for fluoride substitution.
Major Products
Oxidation: Tungsten trioxide (WO3)
Reduction: Tungsten metal (W)
Substitution: Various tungsten halides and organotungsten compounds
Wissenschaftliche Forschungsanwendungen
Tungsten chloride oxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: Tungsten chloride oxide is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, such as tungsten carbide, and in the manufacturing of electronic components.
Wirkmechanismus
The mechanism by which tungsten chloride oxide exerts its effects depends on the specific application. In catalytic reactions, it acts as a catalyst by providing active sites for the reaction to occur. In biological applications, it interacts with cellular components, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific use of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tungsten hexachloride (WCl6)
- Tungsten trioxide (WO3)
- Tungsten oxychloride (WOCl4)
Uniqueness
Tungsten chloride oxide is unique due to its specific combination of chloride and oxide ligands, which confer distinct chemical properties and reactivity. Compared to tungsten hexachloride, it has a lower oxidation state and different reactivity patterns. Compared to tungsten trioxide, it has both chloride and oxide ligands, allowing for a wider range of chemical reactions and applications.
Eigenschaften
Molekularformel |
Cl2H2O2W |
|---|---|
Molekulargewicht |
288.76 g/mol |
IUPAC-Name |
dioxotungsten;dihydrochloride |
InChI |
InChI=1S/2ClH.2O.W/h2*1H;;; |
InChI-Schlüssel |
ILBXUIIIMLIICO-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W]=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


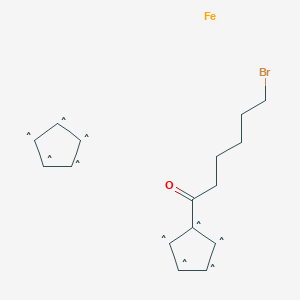
![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
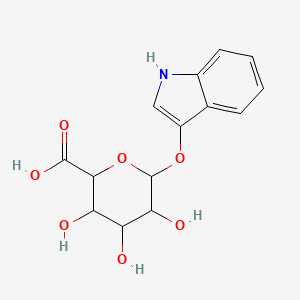
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
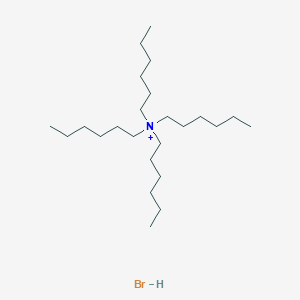

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
